[(E)-N-(benzenesulfonamido)-C-phenylcarbonimidoyl] acetate
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Overview
Description
Alpha-[2-(Phenylsulfonyl)hydrazono]benzenemethanol acetate is a chemical compound with the molecular formula C15H14N2O4S and a molecular weight of 318.35 g/mol . This compound is known for its unique structure, which includes a phenylsulfonyl group and a hydrazono group attached to a benzenemethanol acetate backbone .
Preparation Methods
The synthesis of [(E)-N-(benzenesulfonamido)-C-phenylcarbonimidoyl] acetate typically involves the reaction of N-(phenylsulfonyl)benzenecarbohydrazonic acid with acetic anhydride . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Alpha-[2-(Phenylsulfonyl)hydrazono]benzenemethanol acetate undergoes various chemical reactions, including:
Scientific Research Applications
Alpha-[2-(Phenylsulfonyl)hydrazono]benzenemethanol acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of [(E)-N-(benzenesulfonamido)-C-phenylcarbonimidoyl] acetate involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity . The hydrazono group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Alpha-[2-(Phenylsulfonyl)hydrazono]benzenemethanol acetate can be compared with similar compounds such as:
Phenylsulfonylhydrazones: These compounds share the phenylsulfonyl and hydrazono groups but differ in their backbone structure.
Benzenemethanol derivatives: These compounds have a similar benzenemethanol backbone but lack the phenylsulfonyl and hydrazono groups.
The uniqueness of [(E)-N-(benzenesulfonamido)-C-phenylcarbonimidoyl] acetate lies in its combination of functional groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
1666-15-5 |
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Molecular Formula |
C15H14N2O4S |
Molecular Weight |
318.347 |
IUPAC Name |
[(E)-N-(benzenesulfonamido)-C-phenylcarbonimidoyl] acetate |
InChI |
InChI=1S/C15H14N2O4S/c1-12(18)21-15(13-8-4-2-5-9-13)16-17-22(19,20)14-10-6-3-7-11-14/h2-11,17H,1H3/b16-15+ |
InChI Key |
VYRTUPVPQOXEBR-FOCLMDBBSA-N |
SMILES |
CC(=O)OC(=NNS(=O)(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Synonyms |
α-[2-(Phenylsulfonyl)hydrazono]benzenemethanol acetate |
Origin of Product |
United States |
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